
5-甲基-2-(三丁基锡基)吡啶
描述
Synthesis Analysis
The synthesis of 5-Methyl-2-(tributylstannyl)pyridine and related compounds often involves the reaction of specific pyridine derivatives with other chemical agents. For instance, Fenton et al. (1985) reported the synthesis of a similar compound, 5-hydroxy-2-methyl-(2-pyridinyl)hexahydro-1,3-pyrimidine, by reacting 2-acetylpyridine with 1,3-diamino-2-hydroxypropane (Fenton, Moody, Casellato, Vigato, & Graziani, 1985). Another relevant synthesis process is described by Sauer and Heldmann (1998), who used Ethynyltributyltin in cycloaddition reactions to synthesize functionalized pyridines, highlighting a method potentially applicable to 5-Methyl-2-(tributylstannyl)pyridine (Sauer & Heldmann, 1998).
Molecular Structure Analysis
The molecular structure of 5-Methyl-2-(tributylstannyl)pyridine can be inferred from similar compounds. Michalski et al. (2005) described the X-ray structure of 2-phenylazo-5-nitro-6-methyl-pyridine, highlighting the planarity of the pyridine and phenyl rings and the significance of non-classical hydrogen interaction in the crystal structure (Michalski, Kucharska, Wandas, Hanuza, Waśkowska, Ma̧czka, Talik, Olejniczak, & Potrzebowski, 2005). Such detailed structural insights are crucial for understanding the chemical behavior of 5-Methyl-2-(tributylstannyl)pyridine.
Chemical Reactions and Properties
5-Methyl-2-(tributylstannyl)pyridine, like its analogs, participates in various chemical reactions. For example, Hadad et al. (2011) studied the synthesis and optical properties of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines, which involved a reaction between 2-(tributylstannyl)pyridine and other reactants (Hadad, Achelle, García-Martínez, & Rodríguez‐López, 2011). Such reactions demonstrate the versatility and reactivity of 5-Methyl-2-(tributylstannyl)pyridine in synthesizing complex molecules.
Physical Properties Analysis
The physical properties of 5-Methyl-2-(tributylstannyl)pyridine can be gleaned from related compounds. Bunten and Kakkar (1996) investigated the optical absorption, fluorescence, and electrical conductivity of pyridine-based compounds, providing insights into the photophysical properties that could be relevant for 5-Methyl-2-(tributylstannyl)pyridine (Bunten & Kakkar, 1996).
科学研究应用
有机化学中的合成和应用:
- 乙炔三丁基锡,各种炔烃的合成当量物,用于与吡啶的 [4+2] 环加成,生成官能化吡啶,而直接环加成相应的炔烃无法得到 (Sauer & Heldmann, 1998)。
- 3,5-二-(吡啶-2-基)-[1,2,4]-三嗪通过与乙炔三丁基锡的 [4+2] 环加成区域选择性地转化为 4-三丁基锡基-2,6-寡吡啶,得到支链寡吡啶 (Pabst & Sauer, 1999)。
电聚合和材料科学应用:
- 噻吩基锡烷与 3,5-二溴吡啶偶联,生成可电聚合的化合物。这些化合物在制造电致变色聚合物中具有应用 (Krompiec et al., 2008)。
药学应用:
- 某些吡啶衍生物,如 2-甲基-6-(苯乙炔基)吡啶(一种有效的 mGlu5 受体拮抗剂),经过修饰以改善其效力和水溶性,用于治疗应用 (Cosford et al., 2003)。
- 合成了吡啶衍生物并评估了它们的杀虫活性,显示出作为有效杀虫剂的潜力 (Bakhite et al., 2014)。
环境和安全应用:
- 作为药物合成中的一种中间体,5-氨基-2-(三氟甲基)吡啶的毒性特征已得到研究,以了解其对人类健康的影响 (Tao et al., 2022)。
生物技术和生化应用:
- 能够使用吡啶-2-醇作为碳和能源的伯克霍尔德菌属 MAK1,用于吡啶衍生物的氧官能化,吡啶衍生物是化工行业的重要中间体 (Stankevičiūtė et al., 2016)。
分析和结构化学:
- 对对映纯的 2-(三丁基锡基)吡咯烷氢碘酸盐进行了 X 射线分析,以确定其绝对构型 (Gawley et al., 2005)。
安全和危害
5-Methyl-2-(tributylstannyl)pyridine is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, and STOT RE 1 . It is recommended to handle this compound with appropriate safety measures, including the use of personal protective equipment .
作用机制
Target of Action
5-Methyl-2-(tributylstannyl)pyridine is primarily used in Stille cross-coupling reactions . The primary targets of this compound are the molecules that participate in these reactions.
Mode of Action
The compound interacts with its targets through a process known as Stille cross-coupling. This is a type of chemical reaction used to form carbon-carbon bonds . The tributylstannyl group in the compound plays a crucial role in this reaction, acting as a nucleophile that can attack electrophilic carbon centers .
Biochemical Pathways
It’s known that the compound is used in the synthesis of various organic compounds through stille cross-coupling reactions . The products of these reactions can then participate in various biochemical pathways.
Pharmacokinetics
Like other organotin compounds, it’s likely that its bioavailability is influenced by factors such as its lipophilicity and the presence of transport proteins .
Result of Action
The primary result of the action of 5-Methyl-2-(tributylstannyl)pyridine is the formation of new carbon-carbon bonds through Stille cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The action, efficacy, and stability of 5-Methyl-2-(tributylstannyl)pyridine can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate and outcome of the Stille cross-coupling reactions in which it participates . Furthermore, the presence of other substances, such as catalysts or inhibitors, can also influence its action .
属性
IUPAC Name |
tributyl-(5-methylpyridin-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.3C4H9.Sn/c1-6-3-2-4-7-5-6;3*1-3-4-2;/h2-3,5H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOHAZAWWAXIDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456405 | |
| Record name | 5-Methyl-2-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189195-41-3 | |
| Record name | 5-Methyl-2-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-2-(tri-n-butylstannyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


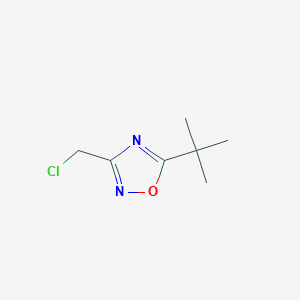

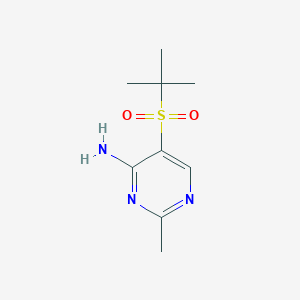
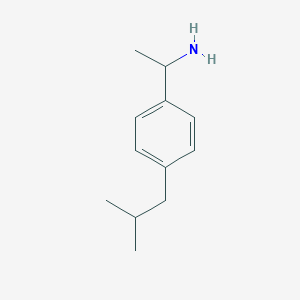
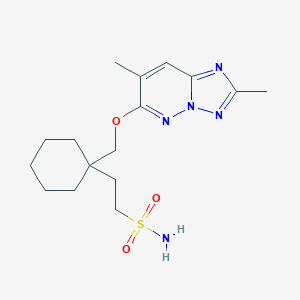

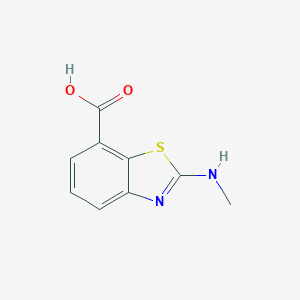
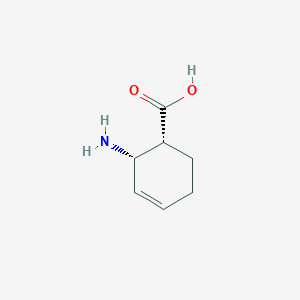



![5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one](/img/structure/B70687.png)

